molecular formula C8H10N4O3 B146679 Methyl 6-acetyl-3,5-diaminopyrazine-2-carboxylate CAS No. 135673-70-0

Methyl 6-acetyl-3,5-diaminopyrazine-2-carboxylate

Katalognummer B146679
CAS-Nummer: 135673-70-0
Molekulargewicht: 210.19 g/mol
InChI-Schlüssel: LQBKMRVUISZMDN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 6-acetyl-3,5-diaminopyrazine-2-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals and agriculture. This compound is a pyrazine derivative that has been synthesized through various methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.

Wirkmechanismus

The mechanism of action of Methyl 6-acetyl-3,5-diaminopyrazine-2-carboxylate is not fully understood, but it is believed to inhibit bacterial growth by interfering with the synthesis of essential bacterial components such as nucleic acids and proteins.
Biochemical and Physiological Effects:
Methyl 6-acetyl-3,5-diaminopyrazine-2-carboxylate has been found to exhibit low toxicity levels in vitro, indicating its potential as a safe and effective antimicrobial agent. However, further studies are required to understand its potential biochemical and physiological effects in vivo.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of Methyl 6-acetyl-3,5-diaminopyrazine-2-carboxylate is its potential as a safe and effective antimicrobial agent. However, its limitations include the need for further studies to understand its potential side effects and toxicity levels in vivo.

Zukünftige Richtungen

There are several future directions for the study of Methyl 6-acetyl-3,5-diaminopyrazine-2-carboxylate, including:
1. Further studies to understand its mechanism of action and potential applications in the development of new antibiotics.
2. Studies to understand its potential applications in agriculture as a safe and effective pesticide.
3. Studies to understand its potential applications in the development of new cancer treatments.
4. Studies to understand its potential applications in the development of new materials with unique properties.
5. Studies to understand its potential applications in the development of new sensors for detecting bacterial infections.
In conclusion, Methyl 6-acetyl-3,5-diaminopyrazine-2-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied and require further investigation to fully understand its potential applications.

Synthesemethoden

The synthesis of Methyl 6-acetyl-3,5-diaminopyrazine-2-carboxylate has been achieved through various methods, including the reaction of 6-acetyl-3,5-diaminopyrazine-2-carboxylic acid with methanol and sulfuric acid. Another method involves the reaction of 6-acetyl-3,5-diaminopyrazine-2-carboxylic acid with methyl chloroformate in the presence of a base. The synthesis of this compound is crucial for its scientific research application and future directions.

Wissenschaftliche Forschungsanwendungen

Methyl 6-acetyl-3,5-diaminopyrazine-2-carboxylate has been studied extensively for its potential applications in various fields, including pharmaceuticals and agriculture. This compound has been found to exhibit antimicrobial activity against various bacterial strains, making it a potential candidate for the development of new antibiotics.

Eigenschaften

CAS-Nummer

135673-70-0

Produktname

Methyl 6-acetyl-3,5-diaminopyrazine-2-carboxylate

Molekularformel

C8H10N4O3

Molekulargewicht

210.19 g/mol

IUPAC-Name

methyl 6-acetyl-3,5-diaminopyrazine-2-carboxylate

InChI

InChI=1S/C8H10N4O3/c1-3(13)4-6(9)12-7(10)5(11-4)8(14)15-2/h1-2H3,(H4,9,10,12)

InChI-Schlüssel

LQBKMRVUISZMDN-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(N=C(C(=N1)C(=O)OC)N)N

Kanonische SMILES

CC(=O)C1=C(N=C(C(=N1)C(=O)OC)N)N

Synonyme

Pyrazinecarboxylic acid, 6-acetyl-3,5-diamino-, methyl ester (9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.